molecular formula C16H19NO5S B2504755 3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 2319785-55-0

3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No. B2504755
CAS RN: 2319785-55-0
M. Wt: 337.39
InChI Key: UEGKWOINXUHHLN-UHFFFAOYSA-N
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Description

The compound 3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse range of biological activities and have been extensively studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the context of the provided papers, similar synthetic strategies are employed. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved the reaction of a sulfonyl chloride with an amine bearing a pyrimidine moiety . Although the exact synthesis of this compound is not detailed in the provided papers, it can be inferred that a similar approach could be used, starting from a suitable furan derivative and a benzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (S(=O)_2) bonded to an amine. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, which contribute to the stability of the crystal lattice . These interactions are common in sulfonamides and can influence the compound's properties and reactivity.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis and rearrangement. For example, N-Acetoacetyl-p-methylsulfonylbenzenesulfonamide underwent a rearrangement reaction with alkali to form p-methylsulfonylphenylacetic acid . This indicates that under certain conditions, the acetyl group in this compound could potentially undergo similar rearrangement or hydrolysis reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, solubility, and reactivity. For instance, the introduction of substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties can alter the compound's ability to inhibit enzymes like carbonic anhydrase . The specific physical and chemical properties of this compound would depend on the nature of its substituents and their electronic effects.

Scientific Research Applications

Photodynamic Therapy Applications

  • A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, including variations of benzenesulfonamide, exhibit properties useful in photodynamic therapy, particularly for cancer treatment. They are noted for their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Derivatives

  • Research by Gul et al. (2016) focused on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides using microwave irradiation. These derivatives were shown to inhibit cytosolic carbonic anhydrase isoenzymes, which are significant for various physiological functions. The study contributes to understanding the chemical structure and potential applications of these compounds in medicinal chemistry (Gul et al., 2016).

Applications in Enzyme Inhibition

  • A study by Röver et al. (1997) synthesized and characterized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds were found to be high-affinity inhibitors of this enzyme, suggesting their potential applications in studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Neuropharmacological Applications

  • Hirst et al. (2006) explored SB-399885, a compound with a benzenesulfonamide structure, as a potent, selective 5-HT6 receptor antagonist with potential cognitive-enhancing properties. This research provides insights into the therapeutic utility of such compounds in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Heterocyclic Synthesis

  • The work by Hassan (2014) involved the synthesis of novel heterocyclic compounds containing a sulfonamide moiety, demonstrating their potential as inhibitors against Cyclooxygenase (COX-2). This highlights the versatility of sulfonamide derivatives in creating compounds with specific pharmacological activities (Hassan, 2014).

Antioxidant and Inhibitory Profiles

  • A study by Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These findings are significant in the context of diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

properties

IUPAC Name

3-acetyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-10-7-15(12(3)22-10)16(19)9-17-23(20,21)14-6-4-5-13(8-14)11(2)18/h4-8,16-17,19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGKWOINXUHHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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